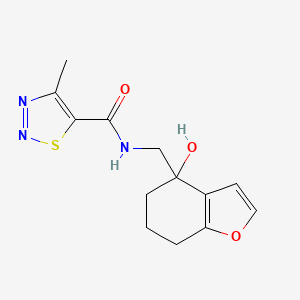
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride is a synthetic compound characterized by a central azetidine ring, a four-membered nitrogen-containing heterocycle. This compound is notable for its diverse functional groups, including a tert-butyl group, an amine group, a carboxamide group, and a carboxylic acid group linked through an ester linkage. The hydrochloride salt form indicates the presence of a chloride ion to balance the positive charge of the protonated amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride typically involves the protection of amino functions using tert-butyl carbamate (Boc) groups. The process begins with the formation of tert-butyl carbamate from tert-butyl alcohol and phosgene or di-tert-butyl dicarbonate (Boc2O). The protected amine is then subjected to cyclization reactions to form the azetidine ring .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of catalysts and solvents to facilitate the reactions and purification steps such as crystallization and recrystallization to obtain the final product in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester linkage between the tert-butyl group and the carboxylic acid group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
Deprotonation: The amine group can act as a base and accept a proton, resulting in a deprotonated form with different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid) for hydrolysis and bases (e.g., sodium hydroxide) for deprotonation. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include the corresponding carboxylic acids and deprotonated amine derivatives, which can further participate in additional chemical transformations.
Applications De Recherche Scientifique
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride has diverse applications in scientific research due to its unique structure:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to form hydrogen bonds and participate in ionic interactions makes it useful in studying biological processes and developing novel drugs.
Medicine: Its potential biological activity is explored in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride involves its interaction with molecular targets through hydrogen bonding, ionic interactions, and covalent bond formation. The azetidine ring and functional groups contribute to its biological activity by facilitating these interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar in structure but with a hydroxymethyl group instead of an amino group.
tert-Butyl 3-amino-3-(aminocarbonyl)-1-azetidinecarboxylate: Similar but lacks the hydrochloride salt form.
Uniqueness
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride is unique due to its combination of functional groups and the presence of the hydrochloride salt, which enhances its solubility and reactivity in various chemical and biological contexts.
Propriétés
IUPAC Name |
tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3.ClH/c1-8(2,3)15-7(14)12-4-9(11,5-12)6(10)13;/h4-5,11H2,1-3H3,(H2,10,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXQKHPHJTUIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2764453.png)
![2-phenyl-5-(propan-2-yl)-7-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2764455.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide](/img/structure/B2764458.png)

![Ethyl 5-(2-ethylbutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2764461.png)




![N'-[(4-fluorophenyl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2764468.png)




